4-Methyl-2,5-dinitrophenol
Overview
Description
4-Methyl-2,5-dinitrophenol is an organic compound belonging to the dinitrophenol family. It is characterized by the presence of two nitro groups (-NO₂) and a methyl group (-CH₃) attached to a phenol ring. This compound is known for its yellow crystalline appearance and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5-dinitrophenol typically involves the nitration of 4-methylphenol (p-cresol). The process includes the following steps:
Nitration: 4-Methylphenol is treated with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at a controlled temperature to introduce nitro groups at the 2 and 5 positions of the phenol ring.
Purification: The crude product is purified through recrystallization from water or ethanol to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,5-dinitrophenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group (-OH) can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), or other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in polar solvents.
Major Products:
Reduction: 4-Methyl-2,5-diaminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2,5-dinitrophenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in studies related to enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2,5-dinitrophenol involves its ability to act as a protonophore. It can shuttle protons (H⁺) across biological membranes, disrupting the proton gradient and collapsing the proton motive force. This leads to the uncoupling of oxidative phosphorylation in mitochondria, resulting in the dissipation of energy as heat rather than the production of adenosine triphosphate (ATP).
Comparison with Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the methyl group. Known for its use as a weight loss agent and its toxic effects.
2,5-Dinitrophenol: Similar but without the methyl group. Used in the synthesis of other organic compounds.
Dinoseb: A dinitrophenol derivative used as a herbicide.
Uniqueness: 4-Methyl-2,5-dinitrophenol is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference can affect its solubility, stability, and interaction with biological systems, making it distinct from other dinitrophenol compounds.
Properties
IUPAC Name |
4-methyl-2,5-dinitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-6(9(13)14)7(10)3-5(4)8(11)12/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKKXHQMXZFCLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548861 | |
Record name | 4-Methyl-2,5-dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20294-52-4 | |
Record name | 4-Methyl-2,5-dinitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20294-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2,5-dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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